molecular formula C28H24N2O B4141670 1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE

1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4141670
M. Wt: 404.5 g/mol
InChI Key: NLMHLSPUKKDDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing groups or to hydrogenate double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Benzylic alcohols, benzaldehydes, and benzoic acids.

    Reduction: Benzylated benzimidazoles with reduced functional groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infections.

Comparison with Similar Compounds

Similar Compounds

    Miconazole: An antifungal agent with a similar benzimidazole core.

    Phenylacetone: A benzylated compound used in the synthesis of amphetamines.

    Benzyl benzimidazole: A simpler analog without the benzyloxy group.

Uniqueness

1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-benzyl-2-[phenyl(phenylmethoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O/c1-4-12-22(13-5-1)20-30-26-19-11-10-18-25(26)29-28(30)27(24-16-8-3-9-17-24)31-21-23-14-6-2-7-15-23/h1-19,27H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMHLSPUKKDDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 4
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
1-BENZYL-2-[(BENZYLOXY)(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.